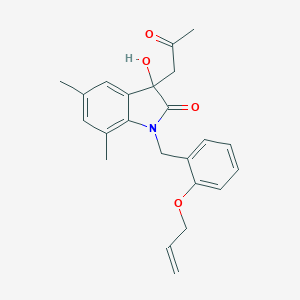
1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one is a complex organic compound belonging to the indolin-2-one family. This compound is characterized by its unique structure, which includes an allyloxybenzyl group, a hydroxy group, and a dimethyl group attached to the indolin-2-one core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Wirkmechanismus
Target of Action
The primary target of this compound is acetylcholine esterase (AChE) . AChE is an enzyme that is crucial for nerve function as it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .
Mode of Action
This compound was designed as an AChE inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing both the level and duration of the neurotransmitter’s action . This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a decrease in acetylcholine levels .
Biochemical Pathways
It is known that ache inhibitors like this compound can affect thecholinergic pathway . By inhibiting AChE, they increase the concentration of acetylcholine at synapses, enhancing cholinergic transmission .
Pharmacokinetics
The effectiveness of the compound in inhibiting ache suggests that it is likely to have good bioavailability .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects depending on the specific context. In the context of Alzheimer’s disease, this can help to alleviate symptoms by enhancing cholinergic transmission . Additionally, some derivatives of indolin-2-one have shown strong cytotoxicity against certain human cancer cell lines , suggesting potential anticancer applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one can be achieved through a multi-step process involving the coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This aryne-based synthetic protocol allows for the formation of 3-substituted-3-hydroxyindolin-2-ones in good yields. The reaction typically involves the use of an inorganic base at high temperature to facilitate the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification techniques, and quality control measures to ensure consistent production of the compound at an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted allyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Substituted-3-hydroxyindolin-2-ones: These compounds share a similar core structure and exhibit diverse biological properties.
Oxoindolin-2-one derivatives: These derivatives are known for their bioactive properties and are used in medicinal chemistry.
Uniqueness
1-(2-(Allyloxy)benzyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one is unique due to the presence of the allyloxybenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indolin-2-one derivatives and contributes to its specific applications in scientific research.
Eigenschaften
IUPAC Name |
3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-5-10-28-20-9-7-6-8-18(20)14-24-21-16(3)11-15(2)12-19(21)23(27,22(24)26)13-17(4)25/h5-9,11-12,27H,1,10,13-14H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFCQEBQUYPJRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CC3=CC=CC=C3OCC=C)(CC(=O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














